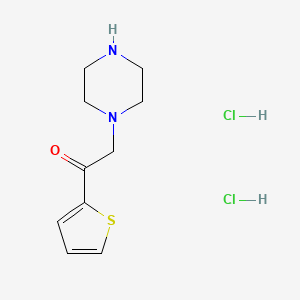

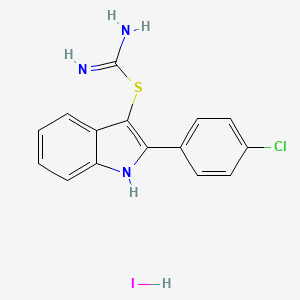

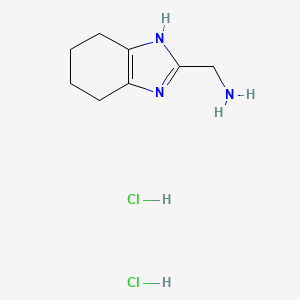

![molecular formula C10H12ClN3O2S B1459295 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 1351620-84-2](/img/structure/B1459295.png)

2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Übersicht

Beschreibung

2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride , commonly known as NBTH, is a chemical compound with the following properties:

- CAS No. : 1351620-84-2

- Molecular Formula : C<sub>10</sub>H<sub>12</sub>ClN<sub>3</sub>O<sub>2</sub>S

- Molecular Weight : 273.74 g/mol

- MDL No. : MFCD16661057

Synthesis Analysis

The synthetic route for NBTH involves the thiolation of 4,5-dihydro-1H-imidazole using a 3-nitrobenzyl halide as the thiolating agent. Detailed synthetic procedures and conditions can be found in relevant literature

Wissenschaftliche Forschungsanwendungen

-

Photochemical Reactions

- Field : Photochemical & Photobiological Sciences .

- Application Summary : 2-nitrobenzyl compounds, which are structurally similar to your compound, are used in photochemical reactions .

- Method of Application : The reaction mechanism was investigated using laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and 18 O-labeling experiments .

- Results : The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .

-

Polymer Network Formation

- Field : Polymer Chemistry .

- Application Summary : A compound named 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole (NbMEtOxa), which carries 2-nitrobenzyl-shielded thiol groups, is used in the formation of polymer networks .

- Method of Application : The tandem network formation was demonstrated with the photoinitiator 2-hydroxy-2-methylpropiophenone (HMPP) and pentaerythritol tetraacrylate (PETA), a commercially available, tetrafunctional vinyl crosslinker .

- Results : The key findings of the conducted experiments indicate that a ratio of 10% NbMEtOxa repeat units in the polymer backbone is sufficient for network formation and in-situ gelation in N,N-dimethylformamide .

-

Organic-Inorganic Hybrid Multifunctional Crystalline Material

- Field : Crystallography .

- Application Summary : A novel organic-inorganic hybrid multifunctional crystalline material, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate(II) [2-NO2BzTPP]2CoBr4, has been synthesized .

- Method of Application : The material was synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid .

- Results : The material was characterized using single-crystal X-ray diffraction and spectroscopic techniques .

-

Photoaffinity Labeling and Crosslinking of Biomolecules

- Field : Chemical Biology .

- Application Summary : 2-nitrobenzyl alcohol (NB), a compound similar to your compound, is used as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules .

- Method of Application : The use of NB as a photoreactive group was explored for its applications .

- Results : This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .

-

Photoremovable Protecting Groups

- Field : Organic Chemistry .

- Application Summary : 2-nitrobenzyl compounds, which are structurally similar to your compound, have found numerous applications as photoremovable protecting groups .

- Method of Application : Their photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts .

- Results : Cyclisation to short-lived benzisoxazolidines is generally assumed to be the next step .

-

Formation of Polymer Networks

- Field : Polymer Chemistry .

- Application Summary : A compound named 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole (NbMEtOxa), which carries 2-nitrobenzyl-shielded thiol groups, is used in the formation of polymer networks .

- Method of Application : The tandem network formation was demonstrated with the photoinitiator 2-hydroxy-2-methylpropiophenone (HMPP) and pentaerythritol tetraacrylate (PETA), a commercially available, tetrafunctional vinyl crosslinker .

- Results : The key findings of the conducted experiments indicate that a ratio of 10% NbMEtOxa repeat units in the polymer backbone is sufficient for network formation and in-situ gelation in N,N-dimethylformamide .

-

In Situ-Forming Gels

- Field : Polymer Chemistry .

- Application Summary : A novel polymer architecture based on poly(2-oxazoline)s bearing protected thiol functionalities, which can be selectively liberated by irradiation with UV light .

- Method of Application : The synthesis of the novel oxazoline monomer 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole (NbMEtOxa) carrying 2-nitrobenzyl-shielded thiol groups and its cationic ring-opening copolymerization at varying ratios with 2-ethyl-2-oxazoline (EtOxa) is described .

- Results : The key findings of the conducted experiments indicate that a ratio of 10% NbMEtOxa repeat units in the polymer backbone is sufficient for network formation and in-situ gelation in N,N-dimethylformamide .

-

Phototriggered Labeling and Crosslinking

- Field : Chemical Biology .

- Application Summary : 2-nitrobenzyl alcohol (NB), a compound similar to your compound, is used as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules .

- Method of Application : The use of NB as a photoreactive group was explored for its applications .

- Results : This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .

-

Photochemical Reaction Mechanisms

- Field : Photochemical & Photobiological Sciences .

- Application Summary : 2-nitrobenzyl compounds have found numerous applications as photoremovable protecting groups .

- Method of Application : Their photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts .

- Results : Cyclisation to short-lived benzisoxazolidines is generally assumed to be the next step .

Eigenschaften

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c14-13(15)9-3-1-2-8(6-9)7-16-10-11-4-5-12-10;/h1-3,6H,4-5,7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVGLPLVIXKDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

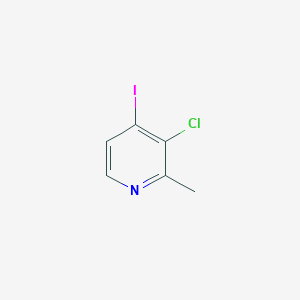

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)

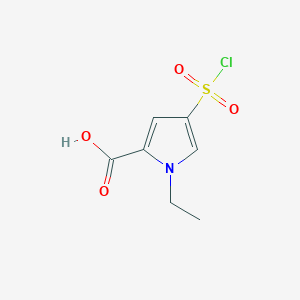

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)

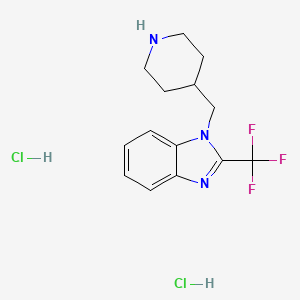

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)